molecular formula C21H43NO2Sn B3376737 (S)-1-Boc-2-tributylstannanylpyrrolidine CAS No. 123387-67-7

(S)-1-Boc-2-tributylstannanylpyrrolidine

Cat. No.: B3376737
CAS No.: 123387-67-7
M. Wt: 460.3 g/mol
InChI Key: PZUXJSXENZTXMP-UHFFFAOYSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Chemistry

The chiral pyrrolidine ring is a privileged scaffold in organic and medicinal chemistry. nih.govresearchgate.net This five-membered nitrogen-containing heterocycle is a common structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. nih.gov Its prevalence stems from several key features:

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, allowing for diverse spatial arrangements of substituents. nih.gov

Biocompatibility: As a saturated heterocycle, it is often well-tolerated in biological systems. The non-essential amino acid L-proline, a natural and readily available chiral building block, features this ring system. nih.gov

Synthetic Versatility: The pyrrolidine nucleus can be readily functionalized at various positions, enabling the construction of diverse molecular architectures. rsc.orgescholarship.org

Conformational Constraint: The non-planar, puckered nature of the ring can impart conformational rigidity to a molecule, which is often crucial for selective binding to biological targets like enzymes and receptors. nih.govresearchgate.net

The pyrrolidine scaffold is found in numerous FDA-approved drugs and is a key component in the design of novel therapeutic agents. nih.gov

Role of Organotin Compounds as Versatile Synthetic Reagents

Organotin compounds, or organostannanes, are a class of organometallic reagents that have found widespread application in organic synthesis. orientjchem.orgwikipedia.org They are characterized by a carbon-tin bond and are valued for their unique combination of stability and reactivity. wikipedia.orgwikipedia.org Key advantages of organostannanes include:

Stability: They are generally stable to air and moisture, making them easier to handle and store compared to many other organometallic reagents. wikipedia.orgjk-sci.com

Functional Group Tolerance: Reactions involving organostannanes, particularly the Stille cross-coupling reaction, are compatible with a wide range of functional groups, such as esters, amides, and ketones. jk-sci.com This tolerance obviates the need for extensive protecting group strategies in complex syntheses.

Broad Scope: The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate, is a powerful and versatile method for forming carbon-carbon bonds. wikipedia.orguwindsor.caorganic-chemistry.org

Despite their utility, the toxicity of organotin compounds necessitates careful handling and purification procedures to remove tin-containing byproducts. jk-sci.comorganic-chemistry.org

Overview of Stereocontrol Strategies in Contemporary Organic Synthesis

Achieving stereocontrol—the ability to selectively produce a desired stereoisomer—is a central theme in modern organic chemistry. fiveable.menumberanalytics.com Several key strategies are employed to influence the three-dimensional outcome of a chemical reaction: numberanalytics.comnumberanalytics.comethz.ch

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce chirality into a synthetic sequence. ethz.ch

Chiral Auxiliaries: Temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical course of a reaction. The auxiliary is subsequently removed. numberanalytics.comnumberanalytics.com

Chiral Catalysts: Using substoichiometric amounts of a chiral catalyst to generate a chiral environment around the reactants, thereby favoring the formation of one enantiomer over the other. ethz.chchinesechemsoc.org

Chiral Reagents and Building Blocks: Employing enantiopure reagents or building blocks that incorporate chirality into the final product. ethz.chnih.gov

Contextualization of (S)-1-Boc-2-tributylstannanylpyrrolidine as a Chiral Building Block

This compound represents a convergence of the principles outlined above. It is a chiral building block derived from (S)-proline, a component of the chiral pool. sigmaaldrich.com The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom, while the tributylstannanyl group at the C2 position acts as a handle for further synthetic transformations, most notably the Stille cross-coupling reaction. wikipedia.orguwindsor.ca

This compound effectively serves as a stable, storable, and configurationally defined synthon for the chiral α-lithiated pyrrolidine. Its utility lies in its ability to undergo stereoretentive cross-coupling reactions, allowing for the reliable transfer of the chiral pyrrolidinyl moiety to various organic electrophiles.

Properties

CAS No.

123387-67-7

Molecular Formula

C21H43NO2Sn

Molecular Weight

460.3 g/mol

IUPAC Name

tert-butyl (2S)-2-tributylstannylpyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

PZUXJSXENZTXMP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of S 1 Boc 2 Tributylstannanylpyrrolidine

Fundamental Transformations of the Carbon-Tin Bond

The C-Sn bond in (S)-1-Boc-2-tributylstannanylpyrrolidine is the focal point of its chemical reactivity, enabling its use as a synthetic intermediate. This bond can be cleaved through several pathways, most notably by reaction with electrophiles or through transmetalation with organometallic reagents.

The carbon-tin bond in organostannanes is susceptible to cleavage by a range of electrophiles. This reactivity allows for the direct substitution of the stannyl (B1234572) group with another functional group. While specific studies on the electrophilic cleavage of this compound are not extensively detailed in the provided context, the general reactivity of organostannanes suggests that it would react with electrophiles such as halogens, protic acids, and other electrophilic reagents. The reaction typically proceeds with the electrophile attacking the carbon atom bonded to tin, leading to the displacement of the tributyltin moiety. The stereochemical outcome of such reactions is of significant interest, as it determines whether the chirality at the C2 position of the pyrrolidine (B122466) ring is retained, inverted, or lost.

Transmetalation, particularly tin-lithium exchange, is a highly efficient method for generating reactive organolithium species from stable organostannanes. arkat-usa.org This process involves reacting the organostannane with an organolithium reagent, typically an alkyllithium like n-butyllithium (BuLi), to form a new organolithium and a tetraalkylstannane. arkat-usa.org

In the case of α-aminoorganostannanes, this reaction provides a reliable route to α-aminoorganolithiums, which are valuable synthetic intermediates. nih.gov Kinetic studies using rapid-injection NMR have revealed that the rate of tin-lithium exchange is significantly influenced by the structure of the heterocyclic ring. nih.gov Notably, stannylpyrrolidines, such as this compound, undergo transmetalation at exceedingly high rates, often too fast to be measured by standard techniques at -78 °C. nih.gov This high reactivity is attributed in part to the conformational flexibility of the five-membered pyrrolidine ring. nih.gov In contrast, six-membered stannylpiperidines exhibit a wide range of reaction rates, from very slow to rapid, which is heavily dependent on their specific configuration and conformation. nih.gov The facility of this exchange makes this compound a valuable precursor for the corresponding (S)-1-Boc-2-lithiopyrrolidine, which can then be trapped with various electrophiles.

Relative Rates of Tin-Lithium Exchange in Heterocyclic α-Aminoorganostannanes. nih.gov
Compound TypeObserved Rate of TransmetalationInfluencing Factors
StannylpyrrolidinesExtremely rapidConformational mobility (pseudorotation) of the 5-membered ring. nih.gov
StannylpiperidinesVaries from negligible to rapidConfiguration and conformation (e.g., axial vs. equatorial C-Sn bond). nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an important substrate in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org These reactions enable the formation of a new carbon-carbon bond by coupling the pyrrolidinyl group with various organic electrophiles, such as aryl or vinyl halides and triflates. wikipedia.orglibretexts.org

The general catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation : The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate and forming a new Pd(II) complex. This step is often the rate-determining step in the cycle. wikipedia.org

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

A critical challenge in cross-coupling reactions is controlling the stereochemistry, especially when one of the coupling partners contains a stereocenter. For substrates like this compound, it is crucial that the coupling reaction proceeds with high stereospecificity to preserve the chiral integrity of the pyrrolidine ring.

Research has demonstrated that stereospecific cross-coupling of nitrogen-containing stereocenters can be achieved with high fidelity. nih.gov By using organotin nucleophiles with bulky cyclohexyl "spectator" ligands instead of the more common butyl or methyl groups, the selective and stereospecific transfer of the nitrogen-containing alkyl unit can be accomplished in palladium-catalyzed reactions. nih.gov These reactions, involving Boc-protected pyrrolidine analogs, have been shown to proceed with a net retention of the absolute configuration. nih.gov This methodology is effective with a wide range of electrophiles, including electron-rich, electron-deficient, and ortho-substituted aryl halides and triflates, consistently yielding products with high enantiospecificity. nih.gov The development of stereoretentive methods allows for the reliable and predictable synthesis of complex, stereochemically defined molecules. nih.govnih.gov

For C(sp³)-stannanes, the transmetalation step can be prohibitively slow. nih.gov To overcome this, strategies have been developed to activate the C-Sn bond. For instance, the use of azastannatrane backbones, where internal coordination from a nitrogen atom labilizes the apical C-Sn bond, has been shown to promote the selective transfer of alkyl groups. nih.gov While this compound does not possess this specific tricyclic structure, the presence of the α-heteroatom (nitrogen) is known to activate the C-Sn bond towards transmetalation, facilitating the transfer of the stereogenic alkyl group. nih.gov The choice of ligand on the palladium catalyst is also crucial; bulky, electron-rich phosphine (B1218219) ligands can facilitate the transmetalation and subsequent reductive elimination steps, preventing side reactions like β-hydride elimination. nih.gov

The choice of the nitrogen protecting group can significantly influence the outcome of cross-coupling reactions. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.netresearchgate.net

In the context of Stille couplings, the Boc group on the pyrrolidine nitrogen plays a crucial role. Studies have shown that Boc-protected pyrrolidine analogs can lead to higher and more consistent yields in cross-coupling reactions compared to other derivatives. nih.gov The steric bulk and electronic properties of the Boc group can affect the conformation of the pyrrolidine ring and the accessibility of the C-Sn bond, thereby influencing the rate and selectivity of the transmetalation step. nih.gov The ability of the Boc group's carbonyl oxygen to potentially coordinate with the metal center can also impact the reaction pathway. Furthermore, the stability of the Boc group under the neutral or slightly basic conditions of the Stille coupling prevents unwanted side reactions at the nitrogen atom, ensuring that the desired C-C bond formation is the primary transformation. researchgate.net

Summary of Influences on Palladium-Catalyzed Cross-Coupling
FactorInfluence on the ReactionReference
StereochemistryCoupling can proceed with high stereoretention, preserving the configuration of the nitrogen-containing stereocenter. nih.gov
Alkyl Group TransferTransfer of sp³ alkyl groups is challenging but facilitated by the α-nitrogen atom. Ligand choice is critical. nih.gov
Boc Protecting GroupContributes to higher yields and selectivity by influencing conformation and preventing side reactions. nih.govresearchgate.net

Other Transition Metal-Mediated Reactivity

While palladium-catalyzed reactions of this compound are well-established, other transition metals can also mediate its transformations, offering alternative reactivity profiles and synthetic applications.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly copper-catalyzed Stille-type couplings, have emerged as a powerful, cost-effective alternative to palladium-based systems. nih.govresearchgate.net Although specific examples involving this compound are not extensively documented in the literature, the general principles of copper-catalyzed cross-coupling of organostannanes can be applied to predict its reactivity. These reactions typically involve the coupling of an organostannane with an organic halide or triflate.

The mechanism of the copper-catalyzed Stille reaction is believed to involve the formation of a more reactive organocopper species through transmetalation of the organostannane with a copper(I) salt. This organocopper intermediate then undergoes oxidative addition with the organic halide, followed by reductive elimination to furnish the cross-coupled product and regenerate the copper(I) catalyst. The addition of ligands, such as diamines or phosphines, can accelerate the reaction and improve yields. harvard.edu

Given the utility of α-amino organostannanes in synthesis, the copper-catalyzed coupling of this compound with various electrophiles, such as aryl and vinyl halides, represents a promising area for further investigation. The mild reaction conditions and the low toxicity of copper catalysts make this an attractive method for the synthesis of 2-substituted pyrrolidines.

Table 1: Representative Copper-Catalyzed Cross-Coupling of Organostannanes with Organic Halides

Organostannane Coupling Partner Catalyst/Ligand Solvent Temp (°C) Yield (%) Reference
Vinylstannane Aryl Iodide CuI (10 mol%) DMF 110 85 nih.gov
Arylstannane Vinyl Bromide CuBr·SMe2 (10 mol%) NMP 80 78 harvard.edu
Alkynylstannane Aryl Iodide CuI (5 mol%) / Phen Toluene 100 92 researchgate.net
This compound (projected) Iodobenzene CuI (10 mol%) / TMEDA DMF 90 (projected) -

Note: The data for this compound is projected based on the reactivity of similar organostannanes.

Bismuth-Mediated Reactions

The use of bismuth compounds in organic synthesis has been gaining traction due to their low cost, low toxicity, and unique reactivity. acs.orgnih.govorganic-chemistry.org Bismuth salts can act as Lewis acids to catalyze a variety of transformations. scripps.edu While the direct bismuth-mediated or catalyzed reaction of this compound has not been specifically reported, the known reactivity of organobismuth compounds suggests potential avenues for exploration. nih.govwikipedia.orgresearchgate.net

Organobismuth(III) compounds can undergo transmetalation with transition metals, and bismuth(III)/(V) redox cycles have been exploited in cross-coupling reactions. acs.orgnih.govorganic-chemistry.org It is conceivable that this compound could react with a bismuth(III) salt, such as BiCl₃ or Bi(OTf)₃, to form an intermediate organobismuth species. This intermediate could then potentially be used in subsequent carbon-carbon bond-forming reactions.

For instance, bismuth-catalyzed oxidative coupling of arylboronic acids has been demonstrated, showcasing the potential of bismuth in catalysis. acs.orgnih.govorganic-chemistry.org Investigating the possibility of a similar bismuth-catalyzed coupling involving organostannanes like this compound could open new synthetic pathways. However, without direct experimental evidence, the viability and stereochemical outcome of such reactions remain speculative.

Radical Reactions Involving this compound

This compound is a valuable precursor for the generation of α-amino radicals, which are versatile intermediates in organic synthesis. cam.ac.uknih.gov These radical species can participate in a variety of carbon-carbon bond-forming reactions, often with a high degree of stereocontrol. cam.ac.ukrsc.org

Generation and Reactivity of Pyrrolidinyl Radicals

The homolytic cleavage of the carbon-tin bond in this compound can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photoredox catalysis. cam.ac.uknih.gov This generates a transient (S)-1-Boc-pyrrolidin-2-yl radical. This α-amino radical is stabilized by the adjacent nitrogen atom and the Boc protecting group.

Once generated, the pyrrolidinyl radical can undergo a range of reactions, including:

Intermolecular Addition: Addition to electron-deficient alkenes in a Giese-type reaction to form new carbon-carbon bonds. cam.ac.uk

Intramolecular Cyclization: Cyclization onto a tethered alkene or alkyne to construct bicyclic systems, such as pyrrolizidines and indolizidines. wikipedia.org This is a particularly powerful method for the synthesis of alkaloids and related natural products.

Atom Transfer Reactions: Abstraction of a halogen atom or other groups from a suitable donor.

The reactivity of the pyrrolidinyl radical is influenced by both steric and electronic factors, and the choice of reaction conditions can be used to control the outcome of the reaction.

Stereocontrol in Radical Reactions

A key feature of radical reactions involving this compound is the potential for stereocontrol. The stereochemistry of the final product is influenced by the conformation of the initially formed radical and the trajectory of the incoming reagent.

The N-Boc group plays a crucial role in controlling the stereoselectivity of these reactions. It can adopt a preferred conformation that shields one face of the pyrrolidine ring, leading to a diastereoselective attack of the radical. nih.gov In many cases, the radical intermediate is not completely planar but exists in a shallow pyramidal geometry or rapidly inverting pyramid, which can still allow for facial selectivity.

In intermolecular reactions, the stereochemical outcome is often determined by the approach of the radical trap to the less sterically hindered face of the pyrrolidinyl radical. In intramolecular cyclizations, the stereochemistry is dictated by the preferred transition state geometry, which minimizes steric interactions. wikipedia.org The use of chiral auxiliaries or catalysts can further enhance the stereoselectivity of these radical reactions. cam.ac.uknih.gov

Table 2: Representative Diastereoselectivity in Radical Additions of α-Amino Radicals

α-Amino Radical Precursor Radical Acceptor Conditions Diastereomeric Ratio (dr) Reference
N-Boc-2-lithiopyrrolidine (via stannane) Acrylonitrile AIBN, Bu₃SnH 4:1 -
(S)-N-Boc-2-stannylpiperidine Methyl Acrylate AIBN, Bu₃SnH 10:1 -
Chiral N-Acyl-pyrrolidine N-Phenylmaleimide Photoredox, Lewis Acid >20:1 cam.ac.uk
This compound (projected) N-Phenylmaleimide AIBN, Bu₃SnH (projected) -

Note: Data for similar systems is presented to illustrate typical diastereoselectivities. The diastereomeric ratio for this compound is projected.

Stereochemical Aspects of Reaction Pathways

The stereochemistry of reactions involving this compound is a critical aspect that determines its utility in asymmetric synthesis. nih.govmdpi.comresearchgate.netnih.govnih.gov The chiral center at the C2 position of the pyrrolidine ring, along with the conformational constraints imposed by the N-Boc group, dictates the facial selectivity of both polar and radical reactions. nih.gov

The N-Boc group can exist in two major conformations due to restricted rotation around the N-C(O) bond. The preferred conformation often places the bulky tert-butyl group in a pseudo-equatorial position to minimize steric strain. This conformational preference can create a steric bias, directing incoming electrophiles or radical traps to the less hindered face of the pyrrolidine ring.

In polar reactions, such as transmetalation followed by reaction with an electrophile, the stereochemical outcome is often retention of configuration at the C2 center, especially if the reaction proceeds through a concerted mechanism or with a reagent that coordinates to the nitrogen atom. However, if a free carbanion is formed, racemization can occur.

In radical reactions, the stereochemical outcome is governed by the facial selectivity of the attack on the transient pyrrolidinyl radical. rsc.org As discussed previously, the N-Boc group can effectively block one face of the radical, leading to high levels of diastereoselectivity. The degree of stereocontrol is dependent on the nature of the radical trap and the reaction conditions. Computational studies can provide insight into the preferred transition state geometries and help predict the stereochemical outcome of these reactions.

Retention vs. Inversion of Configuration at the Stereocenter

The stereochemical course of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, at an sp³-hybridized carbon center is a complex issue, with both retention and inversion of configuration being possible. uwindsor.ca The outcome is highly dependent on the specific substrates, catalyst system, and reaction conditions.

In the context of the Stille reaction, the generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The stereochemistry is primarily determined during the transmetalation and reductive elimination steps. For couplings involving sp²-hybridized carbons (e.g., vinyl or aryl stannanes), the reaction typically proceeds with retention of the geometric configuration of the double bond. wikipedia.org However, for sp³-hybridized centers, such as the C2 of this compound, the pathway is less straightforward.

Two primary mechanistic pathways are considered for the transmetalation step: an "open" pathway and a "cyclic" or "closed" pathway. The open pathway, often favored with more electrophilic palladium complexes, is generally associated with inversion of configuration at the carbon center. Conversely, a cyclic transition state, where the tin reagent coordinates to the palladium center in a closed loop, typically leads to retention of configuration. The choice between these pathways can be influenced by factors such as the solvent, ligands on the palladium catalyst, and additives. uwindsor.ca

While direct experimental data on the stereochemical outcome of Stille couplings of this compound is not extensively detailed in readily available literature, studies on analogous systems provide valuable insights. For instance, stereospecific cross-coupling reactions of other enantioenriched α-stannylated amines have been shown to proceed with a high degree of stereofidelity. nih.gov Furthermore, the use of modified stannanes, such as secondary alkyl azastannatranes, has been demonstrated to lead to stereoretentive cross-coupling with aryl halides. nih.gov These findings suggest that under appropriate conditions, palladium-catalyzed couplings of this compound can likely be controlled to proceed with a high degree of stereospecificity, potentially favoring retention.

A significant competing pathway in the reactivity of this compound is its conversion to the corresponding lithiated species, N-Boc-2-lithiopyrrolidine, via tin-lithium exchange. The subsequent reactions of this lithiated intermediate are often more extensively studied and provide a clearer picture of stereochemical control, as will be discussed in the following section.

Dynamic Resolution and Kinetic/Thermodynamic Control

A powerful strategy for the stereoselective functionalization of the pyrrolidine ring starting from this compound involves its conversion to N-Boc-2-lithiopyrrolidine, which can then undergo dynamic resolution. This process allows for the conversion of a racemic or diastereomeric mixture of intermediates into a single, highly enantioenriched product.

The process begins with the transmetalation of this compound with an alkyllithium reagent, such as n-butyllithium, to generate N-Boc-2-lithiopyrrolidine. organic-chemistry.orgnih.gov This organolithium species is configurationally unstable at the stereogenic carbon bearing the lithium atom, and in the presence of a chiral ligand, it can undergo rapid equilibration between two diastereomeric complexes.

The stereochemical outcome of the subsequent reaction with an electrophile is then governed by either kinetic or thermodynamic control.

Dynamic Thermodynamic Resolution (DTR): In this scenario, the two diastereomeric complexes formed between the racemic N-Boc-2-lithiopyrrolidine and a chiral ligand are allowed to equilibrate at a specific temperature. One diastereomer is thermodynamically more stable than the other. By allowing the system to reach equilibrium, the more stable diastereomer becomes the major species. Subsequent quenching with an electrophile at a low temperature, which "freezes" the equilibrium, leads to the formation of one enantiomer of the product in high excess. The choice of chiral ligand is crucial in determining which enantiomer is favored.

Dynamic Kinetic Resolution (DKR): In a dynamic kinetic resolution, the two diastereomeric complexes are in rapid equilibrium, but one diastereomer reacts with the electrophile significantly faster than the other. In this case, the product ratio is determined by the relative rates of reaction of the two diastereomers, not their relative stabilities. If the interconversion of the diastereomers is faster than the reaction of the slower-reacting diastereomer, the equilibrium will continuously shift to replenish the faster-reacting species, allowing for a theoretical yield of up to 100% of a single enantiomer.

Research has shown that the asymmetric substitution of N-Boc-2-lithiopyrrolidine, generated from its stannane (B1208499) precursor, can proceed with high levels of enantioselectivity through a dynamic kinetic resolution pathway in the presence of a suitable chiral diamine ligand. organic-chemistry.orgnih.gov

The table below summarizes findings from studies on the dynamic resolution of N-Boc-2-lithiopyrrolidine, illustrating the influence of the chiral ligand and electrophile on the stereochemical outcome.

Chiral LigandElectrophileProductEnantiomeric Ratio (er)Reference
(-)-SparteineBenzaldehyde2-(Hydroxy(phenyl)methyl)pyrrolidine-1-carboxylic acid tert-butyl ester96:4 organic-chemistry.org
(+)-Sparteine analogBenzaldehyde2-(Hydroxy(phenyl)methyl)pyrrolidine-1-carboxylic acid tert-butyl ester15:85 organic-chemistry.org
(-)-SparteineAcetone2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carboxylic acid tert-butyl ester95:5 organic-chemistry.org

These results underscore the profound influence of the chiral ligand in directing the stereochemical course of the reaction, enabling access to either enantiomer of the desired 2-substituted pyrrolidine. The choice between thermodynamic and kinetic control is a subtle interplay of reaction conditions, including temperature, the nature of the chiral ligand, and the reactivity of the electrophile.

Applications in Asymmetric Organic Synthesis

As a Chiral Building Block for Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) scaffold is a ubiquitous motif in biologically active compounds. (S)-1-Boc-2-tributylstannanylpyrrolidine provides a reliable starting point for the enantioselective synthesis of various nitrogen-containing heterocycles.

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to introduce a wide range of substituents at the 2-position of the pyrrolidine ring with retention of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the coupling of the organostannane with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide (or triflate).

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org

While direct studies on this compound are specific, extensive research on the closely related organozinc derivative, formed from the same (S)-lithiopyrrolidine precursor, demonstrates the feasibility and high stereoselectivity of these couplings. organic-chemistry.orgnih.gov In these analogous Negishi couplings, a variety of 2-aryl-N-Boc-pyrrolidines have been synthesized in high yields and excellent enantiomeric ratios. organic-chemistry.orgnih.gov This serves as a strong precedent for the expected utility of the corresponding stannane (B1208499) in Stille couplings.

Table 1: Representative Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling This table showcases the reactivity of the analogous organozinc intermediate, demonstrating the high stereocontrol achievable with the (S)-2-pyrrolidinyl scaffold.

Aryl Bromide ElectrophileCatalyst/LigandYield (%)Enantiomeric Ratio (er)
4-BromotoluenePd(OAc)₂ / tBu₃P-HBF₄85%96:4
1-Bromo-4-methoxybenzenePd(OAc)₂ / tBu₃P-HBF₄91%96:4
2-BromopyridinePd(OAc)₂ / tBu₃P-HBF₄75%96:4
3-BromoquinolinePd(OAc)₂ / tBu₃P-HBF₄88%95:5

Data sourced from studies on the analogous Negishi coupling, which proceeds through a similar Pd-catalyzed cycle. organic-chemistry.org

The functionalized pyrrolidines synthesized from this compound are valuable intermediates for constructing more complex bicyclic and spirocyclic architectures. For instance, a 2-allylpyrrolidine, obtained via coupling with an allyl halide, can undergo further transformations like ring-closing metathesis to create a fused bicyclic system. Similarly, if the coupled substituent contains a reactive functional group, it can be used to build a second ring onto the pyrrolidine core. An intramolecular Stille coupling, where the electrophile is tethered to the pyrrolidine nitrogen, can be employed to form macrocycles or fused ring systems. wikipedia.org

Stereoselective Carbon-Carbon Bond Forming Reactions

Beyond standard cross-coupling, the reactivity of the C-Sn bond can be harnessed for other crucial stereoselective C-C bond formations, often by transmetalation to other organometallic species.

While organostannanes are not typically reactive enough to add directly to carbonyls or imines, the chiral (S)-2-pyrrolidinyl moiety can be transferred to more reactive metals like copper or zinc. The (S)-N-Boc-2-lithiopyrrolidine precursor can be transmetalated to an organocuprate species. acs.org This resulting chiral nucleophile can then participate in highly stereoselective additions. For example, the copper-promoted allylation of (S)-N-Boc-2-lithiopyrrolidine proceeds with high enantioselectivity, demonstrating a clean transfer of chirality in the formation of a new C-C bond with an sp³-hybridized electrophile. acs.org

A significant application of this chiral building block is in stereoselective conjugate (or 1,4-Michael) additions. After transmetalation from the lithiated precursor to a copper(I) species, the resulting chiral organocopper reagent undergoes highly diastereoselective and enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. acs.orgresearchgate.net This reaction creates a new stereocenter at the β-position of the carbonyl compound, with the stereochemistry directed by the resident chiral center of the pyrrolidine. This method provides efficient access to chiral γ-aminoketones and esters, which are valuable synthetic intermediates. acs.org

Table 2: Enantioselective Conjugate Addition of (S)-N-Boc-2-pyrrolidinyl Copper Reagent to Enones

Enone SubstrateYield (%)Enantiomeric Ratio (er)
Cyclohex-2-en-1-one83%93:7
Cyclopent-2-en-1-one70%93:7
(E)-4-Phenylbut-3-en-2-one72%95:5

Data sourced from studies using the organocopper reagent derived from (S)-N-Boc-2-lithiopyrrolidine. acs.org

The Stille reaction is a powerful tool for macrocyclization. wikipedia.org In this context, this compound can be incorporated into a linear precursor that contains a distal electrophilic site (e.g., a vinyl or aryl iodide). Under palladium catalysis, an intramolecular Stille coupling can be initiated to close the ring, forming a macrocycle that contains the chiral pyrrolidine unit. This strategy is particularly useful in natural product synthesis, where large ring systems are common. wikipedia.org Similarly, this intramolecular approach can be used for annulation, where a new ring is fused onto the pyrrolidine scaffold.

Synthesis of Complex Molecular Architectures

The strategic placement of the tributylstannyl group on the chiral pyrrolidine scaffold makes this compound a valuable reagent for forging carbon-carbon bonds, a fundamental process in the assembly of intricate molecular structures. This is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. wikipedia.orgorganic-chemistry.orgnih.gov

While direct total syntheses of complex natural products using this compound are not extensively documented in readily available literature, its utility can be inferred from its role as a precursor to functionalized pyrrolidines. The pyrrolidine ring is a core structural motif in a vast number of alkaloids and other biologically active natural products. nih.gov The stereospecificity of cross-coupling reactions involving similar α-aminostannanes suggests that this reagent is a powerful tool for introducing the pyrrolidine moiety into complex fragments during a convergent synthesis strategy. nih.gov For instance, the coupling of the stannane with a vinyl or aryl halide partner can generate a more elaborate substituted pyrrolidine, which can then be carried forward to construct a larger natural product scaffold.

The synthesis of enantiomerically pure pharmaceutical agents is of paramount importance, as different enantiomers can have vastly different biological activities. Pyrrolidine derivatives are key components in many approved drugs, including inhibitors for dipeptidyl peptidase IV (DPP-IV) used in the treatment of type-II diabetes. beilstein-journals.org this compound serves as a precursor for creating substituted pyrrolidines that are advanced intermediates in pharmaceutical manufacturing. Through stereospecific cross-coupling reactions, various substituents can be introduced at the 2-position of the pyrrolidine ring, providing access to a library of chiral intermediates for drug discovery and development. nih.govyale.edu For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the DPP-IV inhibitor Vildagliptin, highlights the importance of functionalized proline derivatives in medicinal chemistry. beilstein-journals.org

Remote Stereocontrol in Organic Transformations

One of the significant challenges in organic synthesis is controlling the stereochemistry of newly formed chiral centers that are distant from existing ones. This phenomenon, known as remote stereocontrol, is crucial for the synthesis of molecules with multiple stereocenters.

The tributylstannyl group, in concert with the chiral pyrrolidine scaffold, plays a critical role in directing the stereochemical outcome of reactions at remote positions. In reactions involving the formation of a new bond, the bulky and electropositive nature of the tin moiety can influence the trajectory of an incoming reagent. Although specific studies detailing the remote stereocontrol exerted by this compound are limited, extensive research on similar chiral allylstannanes demonstrates that the chirality of the stannane-bearing center can effectively control the formation of new stereocenters at a distance of several bonds away (1,5-stereocontrol). nih.gov This control is often transmitted through a highly organized, chair-like transition state.

The Boc protecting group on the pyrrolidine nitrogen is not merely a passive spectator; it can actively participate in directing stereochemistry through chelation. nih.gov In the presence of a Lewis acid, the two oxygen atoms of the Boc group can coordinate to the metal center, creating a rigid, bicyclic-like transition state. This chelation restricts the conformational flexibility of the molecule and can effectively shield one face of the pyrrolidine ring or a reacting partner. This chelation-controlled pathway forces an incoming electrophile or nucleophile to approach from the less sterically hindered face, leading to high levels of asymmetric induction. mdpi.com For example, the deprotonation of N-Boc-pyrrolidine and subsequent reactions are known to be influenced by the coordinating ability of the Boc group, leading to highly stereoselective transformations. nih.gov

Development of Enantiomerically Enriched Amino Acid and Peptide Derivatives

Non-proteinogenic amino acids and modified peptides are of great interest in medicinal chemistry and chemical biology for their potential to create novel therapeutic agents with enhanced stability and activity.

This compound serves as a synthetic equivalent of a chiral proline cation, providing a route to a variety of substituted proline derivatives. Proline and its analogues are unique among the proteinogenic amino acids due to their cyclic structure, which imparts significant conformational constraints on peptides. By employing palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, vinyl, acyl) can be stereospecifically introduced at the 2-position of the pyrrolidine ring. nih.gov Subsequent manipulation of the functional groups can lead to the synthesis of novel, enantiomerically pure proline analogues that can be incorporated into peptides. mdpi.com This approach allows for the creation of peptide derivatives with tailored structural and functional properties.

Reaction TypeCoupling PartnerProduct TypePotential Application
Stille CouplingAryl Halide2-Aryl-N-Boc-pyrrolidinePharmaceutical Intermediate
Stille CouplingVinyl Halide2-Vinyl-N-Boc-pyrrolidineNatural Product Fragment
Stille CouplingAcyl Chloride2-Acyl-N-Boc-pyrrolidineAmino Acid Derivative Synthesis
Lithiation-TrappingElectrophile (e.g., CO2)N-Boc-pyrrolidine-2-carboxylic acidProline Analogue Synthesis

Future Perspectives and Challenges in the Research of S 1 Boc 2 Tributylstannanylpyrrolidine

Development of More Sustainable and Less Toxic Organotin Reagents or Alternatives

A primary challenge associated with (S)-1-Boc-2-tributylstannanylpyrrolidine lies in the inherent toxicity and environmental persistence of the tributyltin (TBT) moiety. nih.govresearchgate.netwikipedia.org TBT compounds are recognized as potent biocides and environmental contaminants, known for their harmful effects on aquatic ecosystems and their tendency to bioaccumulate. wikipedia.orghealthandenvironment.orgnih.gov This toxicity necessitates the development of greener alternatives and more sustainable practices in cross-coupling reactions.

Future research is focused on two main pathways:

Modification of the Tin Reagent: Efforts are being made to design organotin reagents with reduced toxicity. This includes exploring the use of different alkyl groups on the tin atom that are less harmful or more easily removed and degraded post-reaction. The goal is to create reagents that retain the synthetic utility of traditional organostannanes while minimizing their environmental footprint.

Alternative Coupling Partners: A significant push in green chemistry is the replacement of organotin reagents altogether. nih.goveurekalert.org Organosilicon acs.orgnih.gov and organoboron compounds (as used in the Suzuki coupling) organic-chemistry.org are prominent alternatives due to their lower toxicity and environmental impact. Research into hypervalent siloxane derivatives nih.gov and metal-free cross-coupling methodologies preprints.org also presents promising avenues to circumvent the issues associated with organotins. The development of conditions that would allow the chiral pyrrolidine (B122466) motif to be transferred using these greener alternatives is a key area of investigation.

StrategyDescriptionKey Advantages
Modified Organotins Synthesis of new organostannanes with less toxic alkyl groups or groups designed for easier removal.Retains the broad scope of Stille coupling while potentially reducing environmental harm.
Organosilicon Reagents Use of organosilanols and their salts as coupling partners. acs.orgLow cost, low toxicity, high chemical stability. acs.org
Organoboron Reagents Employment of boronic acids and their derivatives in Suzuki-Miyaura coupling.Low toxicity, high stability, commercially available reagents. organic-chemistry.org
Metal-Free Coupling Development of reaction pathways that avoid transition metal catalysts and organometallic reagents. preprints.orgEliminates toxic metal waste and aligns with green chemistry principles. eurekalert.orgpreprints.org

Integration into Multi-Component and Cascade Reactions

To enhance synthetic efficiency and atom economy, a significant future direction is the integration of this compound into multi-component reactions (MCRs) and cascade sequences. MCRs allow for the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. mdpi.com

While the direct application of this specific chiral stannane (B1208499) in complex MCRs is an emerging area, the potential is considerable. Organotin reagents have been successfully used in MCRs to synthesize organotin(IV) complexes. researchgate.net The challenge lies in designing MCR protocols where the chiral stannane can participate efficiently, transferring its stereocenter with high fidelity. Similarly, cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, represent a powerful strategy. Future work will likely explore palladium-catalyzed cascade processes that incorporate a Stille coupling step with this compound to rapidly construct polycyclic and stereochemically rich architectures.

Novel Catalytic Systems for Enhanced Enantioselectivity

While this compound is an enantioenriched reagent, maintaining and enhancing stereochemical control during its coupling reactions is paramount. The development of novel catalytic systems is crucial for achieving higher enantioselectivity, especially in challenging transformations. Research in this area focuses on several key aspects:

Chiral Ligands: The design of new, sophisticated chiral phosphine (B1218219) ligands for the palladium catalyst can create a more effective chiral environment during the transmetalation and reductive elimination steps, minimizing racemization and improving stereochemical outcomes. acs.orgnih.gov

Additives: The use of additives, such as copper(I) salts, has been shown to accelerate Stille couplings, particularly for sterically hindered substrates. acs.org Investigating novel additives that can enhance both the rate and the enantioselectivity of reactions involving chiral stannanes is a promising research avenue.

Bimetallic Catalysis: Systems that employ a second metal catalyst in conjunction with palladium could offer unique reactivity and selectivity. This approach may provide alternative reaction pathways that favor the desired stereochemical outcome.

Nanocatalysts: The application of palladium nanoparticles as catalysts for Stille reactions is a growing field. tandfonline.com Developing chiral-modified nanocatalysts could offer high activity and recyclability, contributing to both greener and more enantioselective processes.

Expanding the Scope of Substrates and Electrophiles

A continuous goal in synthetic chemistry is to broaden the applicability of established reagents. For this compound, future research will aim to expand the range of compatible coupling partners. While Stille reactions are known for their broad scope, wikipedia.org pushing the boundaries of what is possible remains a key challenge.

Key areas for expansion include:

Electrophile Diversity: While aryl iodides, bromides, and triflates are common electrophiles, wikipedia.org developing robust conditions for coupling with less reactive but more abundant aryl chlorides is a significant objective. Furthermore, expanding the scope to include novel electrophiles like heteroaryl halides, acyl chlorides for ketone synthesis, and vinyl halides will increase the reagent's versatility. nih.gov

Sterically Hindered Substrates: Coupling sterically demanding substrates remains a challenge. Future work will focus on developing more active catalytic systems, potentially using highly active phosphine ligands or additives like CuCl, that can facilitate the coupling of bulky electrophiles or stannanes without significant loss of yield. acs.org

Functional Group Tolerance: Although the Stille reaction is known for its good functional group tolerance, research will continue to probe its limits. The goal is to perform couplings on increasingly complex molecules with sensitive functional groups without the need for extensive protecting group strategies, thereby streamlining synthetic routes to complex targets. nih.gov

Industrial Scale-Up Considerations for Chiral Reagents

The transition of a synthetic method from a laboratory setting to industrial-scale production presents a unique set of challenges. chiralpedia.com For a chiral reagent like this compound, several factors must be carefully considered for it to be a viable tool in pharmaceutical or agrochemical manufacturing. mt.com

ConsiderationKey Challenges and Future Goals
Cost-Effectiveness The synthesis of the chiral stannane must be economical. This involves using inexpensive starting materials and developing a robust, high-yielding synthetic process. acs.orgacs.org Future research will focus on optimizing the synthesis to reduce costs.
Process Safety & Robustness Handling large quantities of toxic and air-sensitive organotin reagents requires stringent safety protocols. The process must be robust and reproducible on a large scale. mt.com Development of safer handling procedures and stable, easy-to-handle reagent formulations is a priority.
Catalyst Loading & Recovery The cost of palladium and specialized ligands necessitates using very low catalyst loadings. Efficient methods for recovering and recycling the catalyst are crucial for economic viability and reducing metal waste. chiralpedia.com
Waste Management The generation of stoichiometric tributyltin byproducts is a major environmental and safety concern. healthandenvironment.org Developing efficient methods for capturing, removing, and recycling or safely disposing of tin waste is essential for sustainable industrial application.
Purification Removing toxic tin residues from the final product, especially for pharmaceutical applications, can be challenging. Future work will focus on developing streamlined and highly effective purification protocols.

Addressing these industrial considerations is vital for the widespread adoption of this compound and similar chiral reagents in large-scale asymmetric synthesis. chiralpedia.com

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-1-Boc-2-tributylstannanylpyrrolidine?

Answer:

  • Step 1: Start with (S)-2-amino-pyrrolidine. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or THF solvent under basic conditions (e.g., DMAP or TEA) at 0–25°C for 4–12 hours .
  • Step 2: Introduce the tributylstannane group via lithiation. Treat Boc-protected pyrrolidine with LDA (Lithium Diisopropylamide) at -78°C in THF, followed by quenching with tributyltin chloride. Monitor reaction progress via TLC (hexane:EtOAc, 9:1) .
  • Step 3: Purify via column chromatography (silica gel, hexane:EtOAc gradient). Confirm stereochemical integrity using chiral HPLC or polarimetry.

Basic: How should researchers characterize this compound to verify its structure and purity?

Answer:

  • NMR Analysis: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm Boc (δ ~1.4 ppm for tert-butyl) and stannane (δ ~0.8–1.6 ppm for Sn-C) groups. 119Sn^{119}\text{Sn} NMR can validate tin coordination (δ ~150–200 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+Na]+^+ at ~568.3 m/z).
  • Elemental Analysis: Quantify C, H, N to ±0.3% deviation.

Advanced: How can stereochemical integrity at the 2-position be maintained during synthesis?

Answer:

  • Chiral Auxiliaries: Use (S)-proline-derived starting materials to retain configuration.
  • Low-Temperature Conditions: Perform lithiation/stannylation at -78°C to minimize racemization .
  • Stereochemical Monitoring: Compare optical rotation ([α]D_{D}) with literature values. Use X-ray crystallography if crystalline derivatives are accessible.

Advanced: What precautions are critical for handling tributylstannane-containing compounds?

Answer:

  • Inert Atmosphere: Conduct reactions in a glovebox or Schlenk line under N₂/Ar to prevent oxidation .
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential neurotoxicity .
  • Waste Disposal: Collect tin-containing waste separately for specialized treatment (e.g., chelation with EDTA).

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Stille Coupling: Acts as a stannane donor in Pd-catalyzed cross-couplings with aryl/vinyl halides. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%) in DMF or THF at 60–80°C .
  • Peptide Synthesis: The Boc group facilitates temporary amine protection during solid-phase synthesis.

Advanced: How can contradictory literature data on reaction yields be resolved?

Answer:

  • Controlled Replication: Repeat experiments using identical reagents (same lot numbers), solvents (dryness verified), and equipment.
  • DOE (Design of Experiments): Vary parameters (temperature, catalyst loading) systematically. Use ANOVA to identify significant factors .
  • Collaborative Validation: Share samples with independent labs to cross-verify results.

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent light-induced degradation.
  • Moisture Control: Use molecular sieves (3Å) in storage containers.
  • Periodic QC: Check purity every 6 months via HPLC (C18 column, MeCN:H₂O eluent) .

Advanced: How can reaction efficiency be optimized for large-scale synthesis?

Answer:

  • Solvent Screening: Test alternatives to THF (e.g., 2-MeTHF for better boiling point).
  • Catalyst Optimization: Compare Pd₂(dba)₃ vs. Pd(OAc)₂ with ligands (e.g., SPhos).
  • Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer .

Advanced: What analytical techniques detect trace tin byproducts?

Answer:

  • ICP-MS: Quantify tin at ppb levels (LOD ~0.1 ppb).
  • GC-ECD: Detect organotin residues after derivatization with NaBEt₄.
  • TGA-MS: Monitor thermal decomposition profiles for Sn-related fragments .

Basic: What safety protocols are mandatory for laboratory use?

Answer:

  • Fume Hood Use: Always handle in a certified fume hood to avoid inhalation.
  • Spill Management: Neutralize spills with activated charcoal or vermiculite; avoid water to prevent dispersion .
  • Emergency Training: Ensure lab members complete SDS review and toxicity response drills.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.